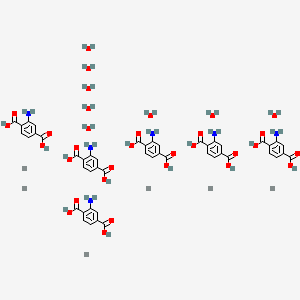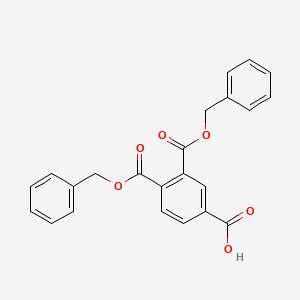
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a hexyl ester group and a 3-hydroxypropyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate typically involves the reaction of hexyl chloroformate with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate esters.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate involves the inhibition of enzymes that interact with carbamate esters. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes like acetylcholinesterase, which is crucial in nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, hydroxy-, ethyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (3-hydroxypropyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate is unique due to its specific ester and hydroxypropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in enzyme inhibition, making it valuable for specific applications in research and industry.
Propriétés
| 91824-59-8 | |
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
hexyl N-(3-carbamoyloxypropyl)carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-8-17-11(15)13-7-6-9-16-10(12)14/h2-9H2,1H3,(H2,12,14)(H,13,15) |
Clé InChI |
URPVKVMAPGGPDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NCCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)

![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
